molecular formula C25H25ClN4O4S B11654881 (6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654881
M. Wt: 513.0 g/mol
InChI Key: ORUVNJVRJJFCBX-SHSFFGECSA-N
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Description

The compound (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a methylene bridge, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

(6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE:

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O4S/c1-14(2)24-29-30-22(27)18(23(31)28-25(30)35-24)11-16-12-19(26)21(20(13-16)32-4)34-10-9-33-17-7-5-15(3)6-8-17/h5-8,11-14,27H,9-10H2,1-4H3/b18-11-,27-22?

InChI Key

ORUVNJVRJJFCBX-SHSFFGECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC

Origin of Product

United States

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